methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine-2-thiones with methyl chloroacetate . The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Pharmaceutical Research: The compound is studied for its antimicrobial and anticancer properties.
Biological Studies: It is used in research on enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core structure and exhibit similar biological activities.
Triazolopyrimidine Hybrids: These compounds combine triazole and pyrimidine moieties and are known for their neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings
Biological Activity
Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel compound belonging to the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The following sections delve into its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H20N2O5S with a molecular weight of approximately 376.4 g/mol. The synthesis typically involves multi-step reactions that may include thiourea, acetoacetic ester, and an aldehyde under conditions that promote cyclization to form the thiazolo-pyrimidine framework. Subsequent reactions such as alkylation or esterification can yield the final product .
Biological Activity Overview
Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activities. This compound has demonstrated significant potential in various areas:
Anticancer Properties
Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Studies : The compound was tested against M-HeLa (cervical adenocarcinoma) and showed promising results with lower toxicity to normal liver cells .
- Mechanism of Action : It is believed to interact with enzymes involved in cancer cell proliferation and survival pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research indicates that thiazolo[3,2-a]pyrimidines can inhibit bacterial growth effectively. For example:
- In vitro Studies : Certain derivatives have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Anti-inflammatory Effects
The structural modifications in this compound might enhance its anti-inflammatory potential compared to other derivatives .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals unique pharmacological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Bromophenyl substitution | Anticancer properties |
Methyl 5-(4-methoxyphenyl)-7-methyl-thiazolo[3,2-a]pyrimidine | Methoxy substitution | Antimicrobial activity |
Methyl 5-(4-fluorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidine | Fluorophenyl substitution | Anti-inflammatory effects |
The presence of dimethoxy groups in the phenyl ring of methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-thiazolo[3,2-a]pyrimidine enhances its lipophilicity and biological activity while potentially influencing selectivity towards specific molecular targets .
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Cytotoxicity Assays : In vitro testing has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF−7 and PC3 .
- Molecular Docking Studies : Computational analyses suggest strong binding interactions between the compound and key biological targets involved in cancer progression .
Properties
Molecular Formula |
C18H20N2O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N2O5S/c1-9-14(17(22)25-5)15(20-16(21)10(2)26-18(20)19-9)12-8-11(23-3)6-7-13(12)24-4/h6-8,10,15H,1-5H3 |
InChI Key |
CDNHHLCTDDNNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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